molecular formula C11H8BrClN2O B13037620 6-Bromo-5-chloro-2-cyclopropylquinazolin-4(3H)-one

6-Bromo-5-chloro-2-cyclopropylquinazolin-4(3H)-one

Cat. No.: B13037620
M. Wt: 299.55 g/mol
InChI Key: OXTAWJFYTYKVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-chloro-2-cyclopropylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-2-cyclopropylquinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Cyclization: Starting from a suitable aniline derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) to form the quinazolinone core.

    Halogenation: Introduction of bromine and chlorine atoms can be done using halogenating agents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.

    Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl bromide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions could lead to the formation of partially or fully reduced quinazolinone derivatives.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various quinazolinone derivatives with different functional groups replacing the halogens.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential therapeutic applications, including drug development for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-2-cyclopropylquinazolin-4(3H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-cyclopropylquinazolin-4(3H)-one
  • 5-Chloro-2-cyclopropylquinazolin-4(3H)-one
  • 6-Bromo-5-chloroquinazolin-4(3H)-one

Uniqueness

6-Bromo-5-chloro-2-cyclopropylquinazolin-4(3H)-one is unique due to the presence of both bromine and chlorine atoms, as well as the cyclopropyl group. These structural features may confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C11H8BrClN2O

Molecular Weight

299.55 g/mol

IUPAC Name

6-bromo-5-chloro-2-cyclopropyl-3H-quinazolin-4-one

InChI

InChI=1S/C11H8BrClN2O/c12-6-3-4-7-8(9(6)13)11(16)15-10(14-7)5-1-2-5/h3-5H,1-2H2,(H,14,15,16)

InChI Key

OXTAWJFYTYKVIP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C(C=C3)Br)Cl)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.